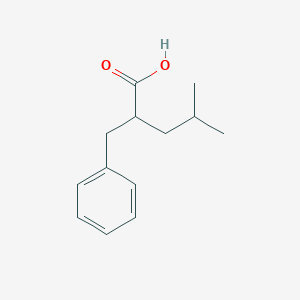

2-Benzyl-4-methylpentanoic acid

Description

Conceptual Framework and Research Significance in Organic and Medicinal Chemistry

In the landscape of organic chemistry, 2-Benzyl-4-methylpentanoic acid serves as an intriguing scaffold for the synthesis of more complex molecules. Its structure, featuring a carboxylic acid group, a benzyl (B1604629) substituent, and an isobutyl moiety, offers multiple sites for chemical modification. This versatility allows for its use as a building block in the creation of diverse molecular architectures. The presence of a chiral center at the alpha-carbon further enhances its appeal, enabling the synthesis of stereospecific compounds, a critical aspect in the development of pharmacologically active agents.

The research significance of this compound in medicinal chemistry is intrinsically linked to its potential as a "privileged structure." This concept refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the discovery of new drugs. The combination of lipophilic (benzyl and isobutyl groups) and hydrophilic (carboxylic acid) features in this compound suggests the possibility of favorable interactions with biological macromolecules, making it a candidate for the design of novel therapeutic agents. Although specific applications are still under investigation, its structural motifs are found in various bioactive compounds, indicating its potential utility in drug discovery programs.

Structural Classification within Carboxylic Acid Derivatives

From a structural standpoint, this compound is classified as a carboxylic acid. The IUPAC name, this compound, clearly denotes a five-carbon pentanoic acid backbone. The key functional group is the carboxyl group (-COOH), which imparts acidic properties to the molecule.

The structure can be further described as an α-substituted carboxylic acid, where the benzyl group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon). This substitution pattern is crucial as it influences the compound's chemical reactivity and steric hindrance around the carboxylic acid function.

| Structural Feature | Description |

| Parent Chain | Pentanoic Acid |

| Primary Functional Group | Carboxylic Acid (-COOH) |

| Substitution at C2 (α-carbon) | Benzyl Group (-CH₂C₆H₅) |

| Substitution at C4 | Methyl Group (-CH₃) |

Relationship to Branched-Chain Amino Acid Analogues (e.g., leucine (B10760876) and isoleucine derivatives)

A pivotal aspect of the academic interest in this compound lies in its structural analogy to the essential branched-chain amino acids (BCAAs), particularly leucine. Leucine, or (S)-2-amino-4-methylpentanoic acid, is a fundamental building block of proteins and plays a crucial role in various physiological processes.

The core structure of this compound closely resembles that of leucine, with the key difference being the substitution at the α-position. In leucine, this position is occupied by an amino group (-NH₂), whereas in this compound, it is a benzyl group (-CH₂C₆H₅). This substitution renders this compound a non-proteinogenic amino acid analogue, meaning it is not one of the 22 naturally encoded amino acids used in protein synthesis wikipedia.org.

This structural mimicry is significant for several reasons:

Enzyme Inhibition: As an analogue, it has the potential to act as a competitive inhibitor for enzymes that recognize and process leucine. This can be a valuable strategy in medicinal chemistry for modulating metabolic pathways.

Peptide Modification: The incorporation of unnatural amino acids like this compound into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved bioavailability, and altered pharmacological profiles.

Probing Biological Systems: By replacing natural amino acids with analogues, researchers can investigate the specific roles of side-chain functionalities in protein structure and function.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPILOQOWQWUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-44-3 | |

| Record name | 2-benzyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control and Enantioselective Synthesis of 2 Benzyl 4 Methylpentanoic Acid Analogues

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a robust and widely employed strategy for establishing stereocenters with high fidelity. researchgate.netwikipedia.org This approach involves the temporary covalent attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One of the most prominent examples is the use of Evans-type oxazolidinone auxiliaries. wikipedia.orgtsijournals.com In this methodology, the carboxylic acid precursor is first acylated to the chiral oxazolidinone. williams.edu The resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated (Z)-enolate. williams.edu The steric bulk of the substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, directing the approach of an electrophile, such as benzyl bromide, to the opposite face. tsijournals.comwilliams.edu This process, known as asymmetric alkylation, leads to the formation of the new stereocenter with a high degree of diastereoselectivity. tsijournals.comwilliams.edu Subsequent hydrolysis or alcoholysis cleaves the chiral auxiliary, yielding the desired enantiomerically enriched carboxylic acid. williams.eduresearchgate.net

The effectiveness of this method has been demonstrated in the synthesis of analogues like (S)-(+)-Pregabalin, where an Evans enolate-based asymmetric alkylation was the key step to establish the required chirality, achieving high diastereomeric excess (>99.0% d.e.) after recrystallization. tsijournals.com

| Auxiliary System | Key Reaction | Typical Diastereoselectivity | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | High (e.g., 98:2) | williams.edu |

| Oppolzer's Sultam | Stereoselective Alkylation | High | researchgate.net |

| Polymer-supported Oxazolidinone | Asymmetric Alkylation | 87-99% ee | bath.ac.uk |

| Fluorous Oxazolidinone | Radical Conjugate Addition | High | nih.gov |

Another notable chiral auxiliary is Oppolzer's camphorsultam, which is also utilized for stereoselective alkylations of derived amides to produce cyclic alpha- and beta-amino acids. researchgate.net Furthermore, to simplify purification and enable recycling, polymer-supported versions of Evans auxiliaries have been developed, allowing for the synthesis of a variety of α-alkylated acids in good yields and excellent enantioselectivity. bath.ac.uk

Enzymatic Enantioselective Transformations

Enzymatic methods offer a powerful "green" chemistry approach for achieving high enantioselectivity under mild reaction conditions. researchgate.net Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of carboxylic acids, esters, or related compounds. doi.orgresearchgate.net

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a versatile and robust biocatalyst for these transformations. doi.orgnih.gov It can catalyze the enantioselective hydrolysis of racemic esters or the acylation of racemic amines. doi.orgresearchgate.net

In the context of 2-benzyl-4-methylpentanoic acid analogues, such as the pharmaceutical agent Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), enzymatic kinetic resolution is a key strategy. nih.gov One approach involves the lipase-catalyzed hydrolysis of racemic γ-nitro esters, which are precursors to the final γ-amino acid. Novozym 435 has been shown to effectively catalyze this hydrolysis, affording the (S)-γ-nitro acids with enantiomeric excesses ranging from 87% to 94%. nih.gov Another route involves the enantioselective hydrolysis of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, a key intermediate in Pregabalin synthesis, using lipase from Thermomyces lanuginosus, which demonstrates excellent (S)-enantioselectivity (E > 200). nih.gov

| Enzyme | Reaction Type | Substrate Type | Enantioselectivity | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic amines/esters | High (E > 200) | doi.org |

| Thermomyces lanuginosus Lipase (TLL) | Kinetic Resolution (Hydrolysis) | γ-cyano diester | Excellent (E > 200) | nih.gov |

| Pseudomonas stutzeri Lipase (PSL) | Kinetic Resolution (Acylation) | Aromatic β-amino acid amides | Excellent (E > 400) | researchgate.net |

| L-amino acid deaminase / D-selective transaminase | Deracemization | Phenylalanine derivatives | High (90% to >99% ee) | mdpi.com |

Beyond lipases, other enzyme systems can be employed. For example, a dual-enzyme system consisting of an L-amino acid deaminase and a D-selective aminotransferase can be used for the deracemization of racemic amino acids, converting the L-amino acid into the corresponding α-keto acid, which is then transformed into the D-amino acid, achieving high enantiomeric excess (>99% ee). mdpi.com

Nucleophilic Substitution Reactions with Chiral Precursors

Utilizing a chiral starting material from the "chiral pool" is a common and efficient strategy for asymmetric synthesis. This approach leverages the inherent chirality of readily available natural products, such as amino acids, to build more complex molecules while retaining the original stereocenter.

For the synthesis of analogues of this compound, L-leucine is an ideal chiral precursor. vulcanchem.com For example, the synthesis of (S)-2-(benzylamino)-4-methylpentanoic acid can be achieved through the stereoselective alkylation of L-leucine derivatives. vulcanchem.com In this type of nucleophilic substitution, the stereocenter of the starting amino acid is preserved throughout the synthetic sequence.

Another advanced method involves the catalytic asymmetric synthesis of unprotected β²-amino acids through a Mukaiyama Mannich-type reaction. nih.govacs.org This reaction uses a chiral imidodiphosphorimidate (IDPi) catalyst to control the enantioselective addition of bis-silyl ketene (B1206846) acetals to an aminomethyl ether. nih.govacs.org This approach provides direct access to free β²-amino acids with high enantioselectivity. nih.gov

The isocyanide S(N)2 reaction represents a more recent development, where isocyanides act as versatile nucleophiles with alkyl halides. imtm.cz This reaction proceeds through an in-situ hydrolysis of a nitrilium ion intermediate to yield highly substituted secondary amides, offering an alternative pathway for constructing amide bonds that could be applied to chiral amino acid derivatives. imtm.cz

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. This is often achieved by using a pre-existing stereocenter, either within the substrate or in a chiral auxiliary, to influence the creation of a new stereocenter.

Asymmetric alkylation using chiral auxiliaries, as discussed in section 3.1, is a prime example of a diastereoselective approach. The chiral auxiliary converts the enantioselective challenge into a diastereoselective one, where the two possible products (diastereomers) have different physical properties and can often be separated by standard techniques like chromatography or crystallization. williams.edu For example, the alkylation of the lithium enolate of an N-acylated Evans oxazolidinone with an electrophile can produce the desired diastereomer with high selectivity, often exceeding 98:2. williams.edu

Another powerful diastereoselective method is the conjugate addition of nucleophiles to α,β-unsaturated systems. The conjugate addition of a lithium amide, which acts as a chiral ammonia (B1221849) equivalent, to an α,β-unsaturated ester can produce β-amino esters with high diastereoselectivity. orgsyn.org For instance, the addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to benzyl crotonate yields the corresponding β-amino ester with a diastereomeric excess of 95%. orgsyn.org

Recent advancements have also focused on diastereoselective enolate amination to create quaternary chiral centers, which are challenging synthetic targets. acs.org These methods provide access to complex amino acid analogues with multiple, well-defined stereocenters. acs.org

| Method | Key Feature | Stereocontrol | Result | Reference |

| Asymmetric Alkylation | Evans Chiral Auxiliary | Auxiliary-induced facial bias | High diastereomeric excess (>99% d.e.) | tsijournals.com |

| Conjugate Addition | Chiral Lithium Amide | Addition to prochiral enoate | High diastereoselectivity (95% de) | orgsyn.org |

| Radical Conjugate Addition | Fluorous Chiral Auxiliary | Lewis acid and auxiliary control | High diastereoselectivity | nih.gov |

| Mannich-type Reaction | Chiral IDPi Catalyst | Enantioselective protonation/addition | High enantiomeric ratio (up to 96:4) | acs.org |

Biological Activities and Molecular Mechanisms of 2 Benzyl 4 Methylpentanoic Acid and Its Derivatives in Vitro and Ex Vivo Research

Antimicrobial and Antibacterial Efficacy

Derivatives of 2-Benzyl-4-methylpentanoic acid have been synthesized and evaluated for their ability to combat microbial growth, showing promise against both bacterial and fungal pathogens.

Research has highlighted the potential of 4-methylpentanoic acid derivatives as effective antibacterial agents, particularly against Gram-positive bacteria. A series of compounds, specifically (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, demonstrated good antibacterial activity. nih.govresearchgate.net These derivatives were effective against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL. nih.govresearchgate.net Certain compounds within this series were notably potent, exhibiting MIC values of 2 µg/mL against four different multidrug-resistant Gram-positive bacterial strains. nih.govresearchgate.net

Palladium(II) complexes synthesized with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid have also been tested for antimicrobial properties. researchgate.net These complexes showed statistically significant higher activity than the corresponding ligands against 15 different species of bacteria and fungi, with MIC values starting as low as 4.9 μg/cm³. researchgate.net Furthermore, tetramic acid analogues, for which (2S,3S)-methyl 2-(benzylamino)-3-methylpentanoate is a preparatory amine, have been noted for their antibacterial activity, primarily targeting gram-positive bacteria. google.com

Antibacterial Activity of 4-Methylpentanoic Acid Derivatives

| Compound/Derivative Class | Target Bacteria | Observed Activity (MIC) | Reference |

|---|---|---|---|

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including multidrug-resistant isolates) | 2–4 µg/mL | nih.govresearchgate.net |

| Palladium(II) complexes of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid esters | 15 species of bacteria and fungi | 4.9 to >5000 µg/cm³ | researchgate.net |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive strains (e.g., Enterococcus faecium) | Inhibition zone of 15 mm | nih.govmdpi.com |

The antifungal potential of this chemical family has also been explored. The same palladium(II) complexes mentioned for their antibacterial action were also tested against fungal species. researchgate.net In addition, a derivative, 2(R)-hydroxy-3(R)-methylpentanoic acid, is a structural component of Aureobasidin A, a known antifungal agent. nih.gov Similarly, (S)-2-hydroxy-4-methylpentanoic acid is a constituent of kahalalides, a family of cyclic depsipeptides with established antimicrobial activities. mdpi.com

In studies of newly synthesized compounds, a 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid demonstrated an antifungal effect against the Candida albicans strain. nih.govmdpi.com

Antitumoral Research and Enzyme Inhibition

The core structure of this compound has proven to be a versatile template for designing potent enzyme inhibitors, with significant implications for neurodegenerative disease and cardiovascular health.

In the context of Alzheimer's disease, the modulation of γ-secretase is a key therapeutic strategy to reduce the production of neurotoxic amyloid-β (Aβ) peptides. frontiersin.org A novel, non-NSAID-derived γ-secretase modulator (GSM), JNJ-40418677 , chemically identified as 2-(S)-(3,5-bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid, has shown significant promise. nih.gov This compound selectively reduces the secretion of the Aβ42 peptide, which is a primary component of amyloid plaques in Alzheimer's patients. nih.gov

In vitro studies demonstrated its potency, with a mean IC₅₀ value for Aβ42 inhibition of 200 nM in human neuroblastoma cells and 185 nM in rat primary neurons. nih.gov Unlike general γ-secretase inhibitors, this modulator did not affect Notch processing, a critical pathway that, when inhibited, can lead to adverse effects. nih.govnih.gov Another study noted that a dipeptidyl aldehyde capped with a 2-(S)-2-benzyloxy-4-methylpentanoate inhibited the formation of most Aβ variants, further highlighting the utility of this chemical moiety in designing Aβ-lowering agents. nih.gov

γ-Secretase Modulatory Activity

| Compound | Assay System | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(S)-(3,5-bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid (JNJ-40418677) | Human neuroblastoma cells (SKNBE-2) | 200 nM | nih.gov |

| Rat primary cortical neurons | 185 nM | nih.gov |

Derivatives of this compound have been instrumental in studying the renin-angiotensin system, which is crucial for blood pressure regulation. Specifically, the compound MLN-4760 , identified as (S,S)-2-{1-carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-yl]-ethylamino}-4-methyl-pentanoic acid, is a potent and specific inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). merckmillipore.comoup.comiu.edu

ACE2 is a key enzyme that degrades angiotensin II (Ang II) to the vasodilatory peptide Ang-(1-7). oup.com Studies using MLN-4760 have helped elucidate the distinct roles of ACE2 and other enzymes like prolyl carboxypeptidase (PCP) in angiotensin processing. nih.gov For instance, research has shown that while ACE2 is the primary enzyme for Ang II metabolism at neutral pH, PCP can perform the same function at an acidic pH. nih.gov In murine heart tissue, MLN-4760 was shown to attenuate the formation of Ang-(1-7), confirming ACE2's primary role in this conversion. nih.gov

In silico studies have predicted the inhibitory potential of this compound derivatives against other important enzymes. A Schiff base derivative, 2-(2-hydroxybenzylideneamino)-4-methylpentanoic acid , was identified as a potent inhibitor of monophenol monooxygenase (also known as tyrosinase), an enzyme involved in melanin (B1238610) production. ajrconline.org This compound showed a predicted inhibitory activity of 89.5%. ajrconline.org The same study also found that this derivative possessed significant inhibitory activity against corticosteroid side-chain-isomerase, with a predicted activity of 88%. ajrconline.org

Biochemical and Physiological Modulations

The derivatives of this compound, characterized by modifications to the core structure, have demonstrated notable interactions with cellular components, leading to the modulation of important physiological pathways.

Interactions with Enzymes and Receptors in Cellular Systems

Derivatives of this compound have been identified as potent inhibitors of clinically relevant enzymes, including γ-secretase and angiotensin-converting enzyme 2 (ACE2).

A notable derivative, (R)-2-[(4-chlorobenzensulfonyl)-(4-methoxybenzyl)amino]-4-methylpentanoic acid amide, has been reported as an inhibitor of γ-secretase. rsc.org This enzyme is a multi-subunit protease responsible for the cleavage of numerous transmembrane proteins, including the amyloid precursor protein (APP). rsc.org The inhibition of γ-secretase is a key therapeutic strategy in the research of Alzheimer's disease, as it can reduce the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with this condition. rsc.orgcncb.ac.cn

The mechanism of inhibition by sulfonamide derivatives, such as the one mentioned, is believed to involve non-competitive binding to the γ-secretase complex, specifically targeting the presenilin subunit, which contains the active site. nih.govbohrium.com This interaction is thought to occur at a site distinct from the substrate docking and active sites, leading to allosteric modulation of the enzyme's activity. nih.govucl.ac.uk Structure-activity relationship (SAR) studies have indicated that the aryl sulfonamide group is crucial for the inhibitory activity. researchgate.net

Another significant derivative, (S,S)-2-[1-carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino]-4-methylpentanoic acid, also known as MLN-4760, is a potent inhibitor of angiotensin-converting enzyme 2 (ACE2). mdpi.com ACE2 is a key enzyme in the renin-angiotensin system and also serves as the cellular receptor for the SARS-CoV and SARS-CoV-2 viruses. nih.govacs.org

The binding mechanism of MLN-4760 to ACE2 has been elucidated through crystallographic and molecular dynamics studies. nih.govnih.govresearchgate.netresearchgate.net The inhibitor, which is a His-Leu mimetic, binds to the active site of ACE2 located in subdomain I. nih.gov Key interactions include the coordination of one of its carboxylate groups to the active site zinc ion, displacing a water molecule. researchgate.net The inhibitor's binding induces a significant conformational change in ACE2, a hinge-bending motion of about 16 degrees, which shifts the enzyme to a "closed" state and is crucial for its inhibitory action. nih.govacs.org This conformational selection mechanism is a key feature of the potent inhibition of ACE2 by this derivative. nih.govacs.org

The following table summarizes the inhibitory activities of these derivatives.

| Derivative | Target Enzyme | Mechanism of Action | Therapeutic Relevance |

|---|---|---|---|

| (R)-2-[(4-chlorobenzensulfonyl)-(4-methoxybenzyl)amino]-4-methylpentanoic acid amide | γ-Secretase | Non-competitive, allosteric inhibition targeting the presenilin subunit. nih.govbohrium.comucl.ac.uk | Alzheimer's Disease rsc.orgcncb.ac.cn |

Role in Protein and Peptide Interactions

The structural features of this compound derivatives, particularly those with carbamoyl (B1232498) modifications, suggest their potential to participate in various protein and peptide interactions. Carbamoyl derivatives of amino acids are known to be involved in processes like enzyme catalysis and can act as substrates for protein synthesis. nih.govevitachem.com The carbamoyl group can influence the binding affinity of the molecule to different enzymes or receptors, thereby modulating biochemical pathways. nih.govevitachem.com

For instance, compounds like 2-Acetylamino-4-methyl-pentanoic acid (1-carbamoyl-2-phenyl-ethyl)-amide possess both hydrophobic and hydrophilic moieties and hydrogen bonding capabilities, which are critical for interactions with biological macromolecules. ontosight.ai Such compounds are often investigated for their ability to interfere with protein-protein interactions. ontosight.ai Similarly, 2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid is studied for its interactions with proteins and enzymes, where the adamantane (B196018) group enhances lipophilicity and allows for strong binding interactions that can modulate target activity.

While specific, detailed mechanisms for the interaction of most this compound derivatives with a broad range of proteins and peptides are not extensively documented, their structural analogy to natural amino acids and the presence of versatile functional groups strongly indicate their potential to act as modulators of protein and peptide function. nih.govevitachem.comontosight.ai

Applications in Advanced Materials and Formulations

While the primary research focus on derivatives of this compound has been on their biological activities, the structural characteristics of these molecules suggest potential applications in the field of advanced materials and pharmaceutical formulations.

Dispersibility Enhancement in Pharmaceutical Formulations (Mechanism of Action)

Although no direct studies have been published on the use of this compound or its derivatives as dispersibility enhancers, their amphiphilic nature suggests a plausible mechanism for such an application. Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, can act as surfactants. sci-hub.seuctm.edu In the case of derivatives of this compound, the carboxylic acid or other polar head groups would constitute the hydrophilic portion, while the benzyl (B1604629) and methylpentyl groups would form the hydrophobic tail.

This amphiphilic character would allow these molecules to position themselves at the interface between a poorly water-soluble drug particle and the aqueous medium of a formulation. By doing so, they can reduce the interfacial tension, leading to several beneficial effects for dispersibility:

Wetting: The surfactant molecules can adsorb onto the surface of the drug particles, reducing the contact angle between the solid and the liquid, and thereby facilitating the wetting of the particles.

Deaggregation: By coating the surfaces of individual particles, the surfactant layer can create a steric or electrostatic barrier that prevents the particles from clumping together (aggregating). This leads to a finer and more stable dispersion.

Micellar Solubilization: At concentrations above the critical micelle concentration (CMC), surfactant molecules can self-assemble into micelles. nih.gov The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the aqueous phase. sci-hub.se

This proposed mechanism is based on the well-established principles of surfactant action in pharmaceutical formulations and the known properties of other amphiphilic amino acid derivatives used for similar purposes. uctm.eduacs.orgmdpi.com

Enzymatic Transformations and Metabolic Pathways Involving 2 Benzyl 4 Methylpentanoic Acid Analogues

Biocatalytic Routes for Synthesis and Modification

Biocatalysis offers an efficient and environmentally friendly approach to producing complex molecules with high selectivity. rsc.orgnih.gov Enzymes are increasingly used in the synthesis of pharmaceutical intermediates, offering advantages over traditional chemical routes that may require multiple steps and generate significant waste. rsc.org

One notable application of biocatalysis is in the synthesis of precursors for the heart failure drug Entresto. An amine transaminase, CDX-043, was engineered through 11 rounds of directed evolution to produce (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, a key chiral precursor to sacubitril. acs.orgresearchgate.net The wild-type enzyme initially showed low activity and favored the undesired diastereomer. However, the evolved CDX-043 variant demonstrated a 90% conversion rate at a substrate concentration of 75 g/L, with a diastereomeric ratio greater than 99.9:0.1 for the desired product. acs.orgresearchgate.net This engineered enzyme can operate at high temperatures (up to 65 °C) and high substrate concentrations. rsc.org

Lipases are another class of enzymes widely used for their ability to catalyze the hydrolysis and synthesis of esters. inrs.ca For instance, Lipolase can be used in the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester to produce (S)-3-cyano-5-methylhexanoic acid ethyl ester, a precursor to Pregabalin. researchgate.net This chemoenzymatic process improves efficiency and reduces organic solvent usage. researchgate.net

Ketoreductases (KREDs) are also employed in biocatalytic synthesis. In one process, a KRED, in conjunction with a glucose dehydrogenase (GDH) for cofactor regeneration, is used for the reduction of ethyl-4-chloroacetoacetate to (S)-ethyl-4-chloro-3-hydroxybutyrate with high yield and enantiomeric excess. researchgate.net

The synthesis of analogues of the potent ACE2 inhibitor MLN-4760, which has a 2-amino-4-methylpentanoic acid core structure, has also been achieved using enzymatic methods. A novel synthetic route leveraging the Fukuyama-Mitsunobu reaction and late-stage benzylation has been developed. acs.org

| Enzyme | Substrate | Product | Significance |

| Amine Transaminase (CDX-043) | Ketone precursor | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid | Key precursor for Sacubitril (Entresto) acs.orgresearchgate.net |

| Lipolase | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid ethyl ester | Precursor for Pregabalin researchgate.net |

| Ketoreductase (KRED) | Ethyl-4-chloroacetoacetate | (S)-ethyl-4-chloro-3-hydroxybutyrate | Pharmaceutical intermediate researchgate.net |

Role in Amino Acid and Peptide Metabolism

Analogues of 2-benzyl-4-methylpentanoic acid are involved in various metabolic pathways, particularly those concerning amino acids and peptides. 3-Amino-4-methylpentanoic acid, a β-amino acid and a positional isomer of L-leucine, is produced in humans through the metabolism of L-leucine by the enzyme leucine (B10760876) 2,3-aminomutase. medchemexpress.commedchemexpress.com

The metabolism of cholesterol can also involve related compounds. For example, 4-methylpentanoic acid (isocaproic acid) is a metabolite of 20α-hydroxycholesterol. medchemexpress.commedchemexpress.com

In the context of peptide synthesis, derivatives of 2-amino-4-methylpentanoic acid (leucine) are common building blocks. For example, (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is a leucine derivative. medchemexpress.com These derivatives are used in the synthesis of various peptides. ethz.ch

Furthermore, some of these analogues have been identified as inhibitors of enzymes involved in peptide metabolism. For instance, MLN-4760, which contains a 2-amino-4-methylpentanoic acid moiety, is a potent inhibitor of angiotensin-converting enzyme 2 (ACE2). acs.orgnih.gov This enzyme plays a crucial role in the renin-angiotensin system. nih.gov

| Analogue | Metabolic Role | Enzyme Involved |

| 3-Amino-4-methylpentanoic acid | Metabolism of L-leucine | Leucine 2,3-aminomutase medchemexpress.commedchemexpress.com |

| 4-Methylpentanoic acid | Cholesterol metabolism | - |

| MLN-4760 | Inhibition of ACE2 | Angiotensin-converting enzyme 2 acs.orgnih.gov |

Enzyme Specificity and Substrate Recognition Studies

The specificity of enzymes towards analogues of this compound is a critical area of research, particularly for designing effective biocatalysts and therapeutic agents.

Studies on pyruvate (B1213749) decarboxylase from Zymomonas mobilis and benzoylformate decarboxylase from Pseudomonas putida have shed light on substrate specificity. By creating mutations in the active sites of these enzymes, researchers were able to alter their substrate preferences. oup.com For example, the KdcA enzyme from Zymomonas mobilis can decarboxylate 4-methyl-2-ketopentanoic acid. oup.com

The substrate tolerance of alcohol oxidases has also been investigated. These enzymes show varying levels of activity towards different alcohol substrates. For example, some alcohol oxidases can oxidize 2-hydroxy-4-methylpentanoic acid. nih.gov The position and polarity of substituents on the substrate play a crucial role in determining whether it will be accepted by the enzyme. nih.gov

Lipases, such as CalB, exhibit high substrate specificity for short-chained fatty acids, including those with branched structures. inrs.ca However, the confined nature of its active site can limit the recognition of bulkier substrates. inrs.ca Computational docking analyses have been used to identify amino acid residues involved in substrate binding and recognition, with the aim of engineering the enzyme to accept a broader range of substrates. inrs.ca

In the case of glutamate (B1630785) carboxypeptidase II (GCPII), studies on carbamate-based inhibitors have revealed the importance of stereochemistry for potent inhibition. For example, replacing the L-leucine in the inhibitor ZJ-43 with D-leucine resulted in a significant loss of inhibitory potency. nih.gov Similarly, the use of (R)-2-hydroxy-4-methylvaleric acid instead of the (S)-enantiomer also led to a decrease in potency. nih.gov

| Enzyme | Analogue/Substrate | Key Findings |

| Pyruvate Decarboxylase (KdcA) | 4-Methyl-2-ketopentanoic acid | Can decarboxylate this branched-chain keto acid oup.com |

| Alcohol Oxidase | 2-Hydroxy-4-methylpentanoic acid | Oxidized with moderate conversion nih.gov |

| CalB Lipase (B570770) | Short-chained and branched fatty acids | High specificity, but limited by active site size inrs.ca |

| Glutamate Carboxypeptidase II | Carbamate-based inhibitors with leucine analogues | Stereochemistry is crucial for potent inhibition nih.gov |

Computational Chemistry, Spectroscopic Characterization, and Structural Analysis

Quantum Chemical Calculations (e.g., Density Functional Theory, CNDO/2)

Quantum chemical calculations are instrumental in predicting the molecular structure and properties of 2-Benzyl-4-methylpentanoic acid. Density Functional Theory (DFT) is a primary method used for these investigations. doi.org By applying functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can optimize the molecule's geometry to find its most stable, low-energy conformation. epstem.netmdpi.com Such calculations yield valuable data on bond lengths, bond angles, and electronic properties.

These theoretical methods are also used to calculate thermodynamic properties, dipole moments, and molecular surface characteristics like the molecular electrostatic potential (MEP). epstem.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined, providing insights into the molecule's reactivity and charge transfer capabilities. researchgate.net While less common in recent studies, semi-empirical methods like CNDO/2 (Complete Neglect of Differential Overlap) have also been used historically for computational analysis of organic molecules. drugbank.com

Table 1: Predicted Computational Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | chemscene.com |

| Molecular Weight | 206.28 g/mol | chemscene.com |

| XlogP | 3.4 | uni.lu |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 5 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | chemscene.com |

Molecular Modeling for Ligand-Target Interactions (e.g., Docking, Molecular Dynamics Simulations)

Molecular modeling techniques are crucial for understanding how this compound might interact with biological targets, such as enzymes or receptors.

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when binding to a target protein. Docking simulations can identify potential binding sites and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.govjksus.org For instance, derivatives of this compound have been studied as inhibitors of enzymes like angiotensin-converting enzyme 2 (ACE2), where docking helps elucidate key binding interactions within the active site. jksus.orgnih.gov This information is vital for understanding the structural basis of its potential biological activity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations, performed using software like NAMD or Schrödinger Suite, model the movements of atoms and molecules, providing insights into the stability of the binding pose predicted by docking. nih.gov MD simulations can confirm if key interactions, such as hydrogen bonds, are maintained, thus validating the stability of the complex. nih.gov

Structure-Activity Relationship (SAR) and QSAR Studies (Computational)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's chemical structure with its biological activity.

SAR: SAR studies on related compounds have revealed that specific structural features are crucial for activity. For example, in dipeptide inhibitors, a hydrophobic leucine-like moiety at a specific position (S2) can be critical for potent inhibitory activity. nih.gov For this compound, this involves analyzing how modifications to the benzyl (B1604629) group or the isobutyl side chain affect its interaction with a target.

QSAR: QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their activities. nih.gov For a series of analogs of this compound, descriptors such as electronic properties, hydrophobicity (logP), and steric parameters would be calculated. researchgate.net These models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govresearchgate.net

Advanced Spectroscopic Methods for Structure Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques provide definitive evidence for the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. acs.org The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methine proton at the chiral center, and the protons of the isobutyl group. nih.govasm.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) |

| Aromatic (C₆H₅) | ~7.1-7.3 | Multiplet |

| Benzyl CH₂ | ~2.8-3.0 | Multiplet |

| Methine (CH-COOH) | ~2.6 | Multiplet |

| Isobutyl CH₂ | ~1.6-1.8 | Multiplet |

| Isobutyl CH | ~1.5 | Multiplet |

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. webassign.net Key absorptions for this compound would include a very broad O-H stretch for the carboxylic acid, a strong C=O stretch, C-H stretches for the alkyl and aromatic parts, and C=C stretches for the aromatic ring. vscht.czlibretexts.org

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Very broad stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Alkyl C-H | 2850-2960 | Stretch |

| Carbonyl C=O | 1700-1725 | Strong stretch |

Mass Spectrometry (MS): MS provides information about the molecule's mass and fragmentation pattern. psu.edu High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted mass spectrum shows characteristic adducts that help in its identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 207.13796 |

| [M+Na]⁺ | 229.11990 |

| [M-H]⁻ | 205.12340 |

| [M+NH₄]⁺ | 224.16450 |

| [M+K]⁺ | 245.09384 |

Source: PubChemLite. uni.lu

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. While a specific crystal structure for this compound is not publicly available, this technique has been used to analyze closely related compounds and complexes. nih.govresearchgate.net

This method would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral molecules like this compound, crystallography can confirm the absolute stereochemistry. vulcanchem.com Analysis of crystal structures of similar compounds, such as inhibitors bound to enzymes, has revealed critical details about intermolecular interactions like hydrogen bonding and induced-fit movements upon binding. nih.govresearchgate.net

Future Research Directions and Emerging Methodologies

Exploration of Undiscovered Bioactivities and Mechanisms

The structural motif of a carboxylic acid with a benzyl (B1604629) substituent is a common feature in many biologically active molecules. This raises the compelling possibility that 2-Benzyl-4-methylpentanoic acid and its derivatives may possess undiscovered pharmacological properties. Future research will likely focus on broad-based biological screening to uncover novel bioactivities.

Systematic screening of this compound against a wide array of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected therapeutic potential. For instance, many carboxylic acids are known to interact with zinc-containing enzymes, and the unique steric and electronic properties of the benzyl and isobutyl groups in this molecule could confer selectivity for specific isoforms, such as carbonic anhydrases which are implicated in various diseases. nih.gov

Furthermore, investigating the reactivity of radical cation intermediates of α-substituted carboxylic acids can provide insights into their potential mechanisms of action. rsc.orgresearchgate.net Understanding how the specific conformation of this compound influences its reactivity upon ionization could guide the exploration of its role in redox-sensitive biological pathways. rsc.orgresearchgate.net High-throughput screening campaigns, coupled with detailed mechanistic studies, will be instrumental in unlocking the full therapeutic promise of this chemical scaffold.

Development of Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of chiral carboxylic acids and their derivatives is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. researchgate.netchinesechemsoc.orgdiva-portal.org While classical methods for the synthesis of α-substituted carboxylic acids exist, future efforts will undoubtedly gravitate towards more efficient, enantioselective, and environmentally benign strategies.

Emerging methodologies such as metallaphotoredox catalysis offer a powerful platform for the functionalization of carboxylic acids under mild conditions. acs.org This approach could enable the direct use of simple precursors to construct the this compound framework with high precision and atom economy. acs.org For instance, the photocatalyzed triple C–F bond cleavage of methyltrifluorides presents a modular route to α-arylated carboxylic acids and could be adapted for this specific target. nih.gov

Moreover, the principles of green chemistry are increasingly guiding synthetic design. diva-portal.org This includes the use of renewable starting materials, less hazardous reagents, and energy-efficient reaction conditions. The synthesis of N-substituted lactams from biomass-derived keto acids exemplifies a green approach that could inspire more sustainable routes to this compound and its analogs. dtu.dk The development of catalytic systems that operate in greener solvents, such as γ-valerolactone (GVL), will also be a key area of focus. dtu.dk A recently reported facile synthesis of benzyl α,β-unsaturated carboxylic esters using sodium bicarbonate as a base provides a simple and high-yielding method that aligns with green chemistry principles. arkat-usa.org

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Metallaphotoredox Catalysis | Mild reaction conditions, high functional group tolerance, direct use of native functional groups. | Decarboxylative cross-coupling, C-H functionalization. acs.org |

| Enantioselective Hydrogenation | Access to chiral carboxylic acids with high enantiopurity. | Development of novel chiral ligands and catalysts. chinesechemsoc.org |

| Light-Driven Kinetic Resolution | Enzymatic resolution without the need for cofactors or pre-functionalization. | Engineered photodecarboxylases. researchgate.net |

| Green Synthetic Routes | Reduced environmental impact, use of renewable resources. | Biomass conversion, catalysis in green solvents. dtu.dkresearchgate.net |

Advanced Computational Design for Rational Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. In the context of this compound, computational studies can provide profound insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Quantitative structure-activity relationship (QSAR) studies, coupled with density functional theory (DFT) based calculations of molecular surface electrostatic potentials, can identify key structural features that correlate with biological activity. brieflands.comnih.gov By understanding how modifications to the benzyl ring, the pentanoic acid chain, or the stereochemistry at the α-carbon affect the molecule's interaction with a biological target, researchers can prioritize the synthesis of the most promising derivatives.

Molecular docking and dynamics simulations can be employed to predict the binding mode of this compound and its analogs within the active site of a target protein. This information is crucial for designing molecules with improved binding affinity and specificity. For example, if a target enzyme is identified, computational methods can be used to design analogs that form specific hydrogen bonds or hydrophobic interactions with key amino acid residues, thereby enhancing their inhibitory potency. The design of irreversible inhibitors, as demonstrated for benzyl quinolone carboxylic acid analogues targeting the M₁ muscarinic acetylcholine (B1216132) receptor, represents an advanced strategy that can be guided by computational modeling. nih.gov

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| QSAR | Correlating chemical structure with biological activity. | Identifying key structural determinants for potential bioactivities. brieflands.comnih.gov |

| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | Guiding the design of analogs with enhanced binding affinity. |

| Molecular Dynamics | Simulating the dynamic behavior of a ligand-protein complex. | Assessing the stability of binding and identifying key interactions. |

| DFT Calculations | Determining electronic properties and reactivity. | Understanding the molecule's electrostatic potential and reactivity. brieflands.comnih.gov |

Application in Interdisciplinary Scientific Fields

The utility of this compound and its derivatives is not limited to the realm of medicine. The unique combination of a carboxylic acid functional group and a benzyl moiety opens up possibilities for its application in various interdisciplinary fields, including materials science and chemical biology.

The carboxylic acid group can serve as an anchor for grafting the molecule onto surfaces, leading to the development of functionalized materials. For instance, the functionalization of graphene nanoplatelets with carboxylic acids has been shown to improve their dispersibility and create platforms for sensing and catalysis. mdpi.comrsc.org By incorporating this compound onto such nanomaterials, novel composites with tailored properties could be engineered. The functionalization of cellulose (B213188) with carboxylic acids has also been explored for applications such as the removal of dyes from aqueous solutions, suggesting a potential role for this compound in environmental remediation technologies. nih.gov

In the field of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a photo-crosslinking group, researchers could visualize the localization of the molecule within cells or identify its interacting partners. These tools would be invaluable for elucidating the mechanisms of action of any discovered bioactivities.

The future of research on this compound is rich with possibilities. Through a concerted effort involving exploratory screening, innovative synthesis, computational design, and interdisciplinary collaboration, the full potential of this intriguing molecule can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.